
((4-Bromophenyl)ethynyl)triisopropylsilane
説明
((4-Bromophenyl)ethynyl)triisopropylsilane is a useful research compound. Its molecular formula is C17H25BrSi and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((4-Bromophenyl)ethynyl)triisopropylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((4-Bromophenyl)ethynyl)triisopropylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure Analysis
The compound has been utilized in the study of crystal structures. For example, the crystal structure of a related compound, ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane, was synthesized and analyzed, revealing nearly parallel phenyl rings and notable π–π interactions between adjacent molecules (Shu et al., 2015).
Synthesis of Aryliodonium Salts
It's used in the synthesis of aryliodonium salts, which demonstrates its utility in the preparation of bulky, electron-donating compounds. The study detailed the synthesis of triisopropylsilyl-substituted aryliodonium salts and explored their reactivity, emphasizing the influence of the bulky triisopropylsilyl group (Yusubov et al., 2015).
Liquid Crystals Synthesis
In liquid crystal research, derivatives of the compound have been synthesized and their mesomorphic properties studied. This includes the synthesis of a homologous series of 4′-bromophenyl 4′'-[(4-n-alkoxy-2,3,5,6 tetrafluorophenyl)ethynyl]benzoates, which exhibit nematic and smectic A phases (徐岳连 et al., 1993).
Polymerization Studies
The compound is also significant in polymerization studies. For instance, 4-bromo-4′-ethynyl biphenyl, a related compound, was synthesized and polymerized, resulting in materials with considerable thermal stability (Trumbo & Marvel, 1987).
Photocatalysis Research
It plays a role in photocatalysis research. Alkyne substituted photocatalysts based on [RuCl(bpy)(tpy)]⁺ were synthesized, demonstrating the influence of alkynyl substituents on the photochemical and redox properties of complexes (Davidson et al., 2015).
Surface Chemistry
The compound's derivatives have been studied in surface chemistry, specifically in molecular architectures on metallic surfaces (Ren et al., 2018).
Synthesis of Optically Active Polymers
Its derivatives have been used in the synthesis of optically active polymers. Separation of optically pure derivatives and their polymerization by transition-metal catalysts were explored, providing insights into the properties of the resulting polymers (Kawakami et al., 2003).
特性
IUPAC Name |
2-(4-bromophenyl)ethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrSi/c1-13(2)19(14(3)4,15(5)6)12-11-16-7-9-17(18)10-8-16/h7-10,13-15H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRSRXSVQYRPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)Br)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Bromophenyl)ethynyl)triisopropylsilane | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

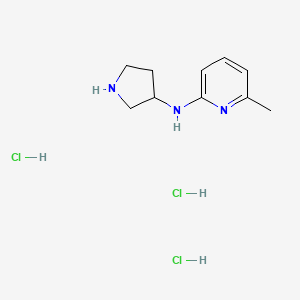
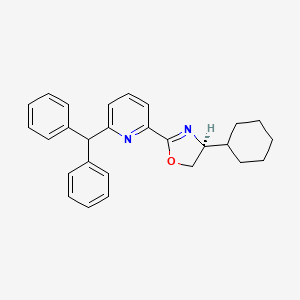
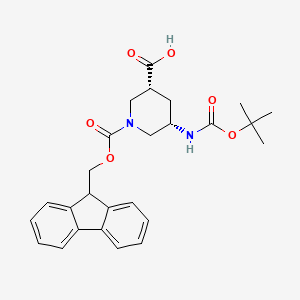
![6-Bromospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B8239624.png)
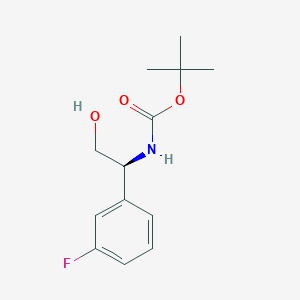
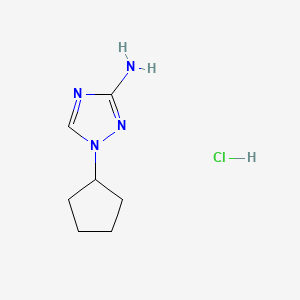
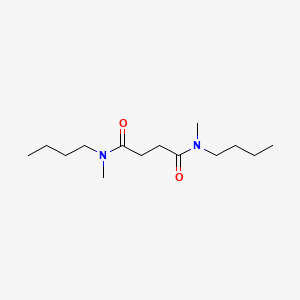
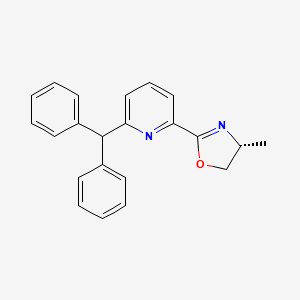
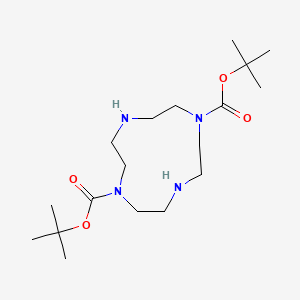
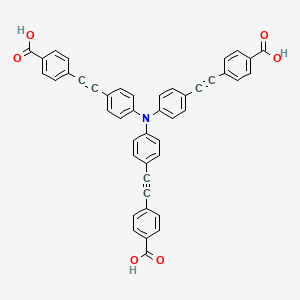

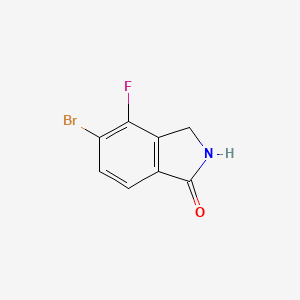
![5,5'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)diisophthalaldehyde](/img/structure/B8239668.png)
![(4S,5S)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8239675.png)